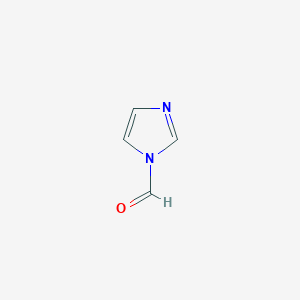

1H-imidazole-1-carboxaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Imidazole-1-carboxaldehyde is a compound that falls within the class of azoles, specifically imidazoles, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms. The presence of the carboxaldehyde group at the 1-position of the imidazole ring makes it a reactive intermediate for various chemical syntheses.

Synthesis Analysis

The synthesis of imidazole derivatives, including those with carboxaldehyde groups, can be achieved through various methods. For instance, the copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes has been developed to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, which demonstrates the versatility of imidazole synthesis under mild conditions using economical catalysts . Additionally, the synthesis of 1-(dimethylsulfamoyl)-2- and 5-imidazolecarboxaldehydes has been reported, where lithiation followed by substitution reactions leads to the formation of these compounds, albeit with varying yields .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and is often confirmed through techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 1-(dimethylsulfamoyl)-4-imidazolecarboxaldehyde was unequivocally established through X-ray crystallography after observing isomerization from the 5-imidazolecarboxaldehyde isomer . The imidazo[1,5-a]pyridine skeleton has also been used as a platform for generating stable N-heterocyclic carbenes, showcasing the structural diversity and stability that can be achieved with imidazole frameworks .

Chemical Reactions Analysis

Imidazole-1-carboxaldehydes can participate in various chemical reactions due to their reactive aldehyde group. The allylindation of 1H-indole-3-carboxaldehyde in the presence of imidazole under aqueous Barbier-like conditions is an example of how imidazoles can influence reaction outcomes . Moreover, the reactivity of imidazole-2-carboxaldehyde with halide anions under photolytic conditions indicates the potential for imidazole derivatives to engage in multiphase chemistry relevant to atmospheric processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole-1-carboxaldehydes are influenced by their functional groups and the pH of the environment. For instance, imidazole-2-carboxaldehyde exists in a pH-dependent equilibrium between its aldehyde and geminal diol form, with the diol being the dominant species at pH levels below 5. This equilibrium has implications for the compound's light absorption properties, which can affect atmospheric radiative forcing . Mass spectrometry studies of imidazole-4(5)-carboxaldehyde and its derivatives have revealed characteristic fragmentation patterns that are useful for understanding the stability and reactivity of these compounds .

Aplicaciones Científicas De Investigación

Medicine and Pharmacology

Imidazole derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

Synthetic Chemistry and Industry

Imidazole derivatives find applications in synthetic chemistry and industry . They are used in diverse multicomponent reactions conducted under different conditions . The review offers concise insights into emerging trends, making it a valuable resource for researchers and practitioners seeking greener and more efficient imidazole synthesis .

Metal-Organic Frameworks (MOFs)

Imidazole derivatives are used in the construction of metal-organic frameworks (MOFs) . These MOFs are highly water-stable and have been used for proton conduction research . The proton conductivities of these MOFs can reach 10 −4 S·cm −1 at 100 °C and 98% RH . The adsorbed water molecules and carboxylate groups in the MOFs play an important role in the proton conduction process .

Synthesis of Biologically Active Compounds

1H-Imidazole-4-carbaldehyde, a 4-formyl derivative of imidazole, is used in the preparation of C17,20-lyase inhibitor for the treatment of androgen-dependent prostate cancer . It is also used in the synthesis of other biologically active compounds such as antimalarial drugs , and in the fabrication of colorimetric chemosensor .

Preparation of Functionalized Polymers

1H-Imidazole-4-carbaldehyde has applications in material science, where it is employed in the preparation of functionalized polymers . These polymers can be used in a variety of applications, including the manufacture of plastics, resins, and other materials .

Ligands for Coordination Chemistry

1H-Imidazole-4-carbaldehyde is also used as ligands for coordination chemistry . Coordination chemistry is the study of compounds formed between metal ions and other neutral or negatively charged molecules, and imidazole derivatives can act as an excellent ligand in these reactions .

Direcciones Futuras

Considering the coordination advantage of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs), researchers hope to adopt them to build up more structurally stable MOFs for proton conduction research . The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles in functional molecules that are used in a variety of everyday applications .

Propiedades

IUPAC Name |

imidazole-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-6-2-1-5-3-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBECWGJPSXHFCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454511 |

Source

|

| Record name | 1H-imidazole-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-imidazole-1-carboxaldehyde | |

CAS RN |

3197-61-3 |

Source

|

| Record name | 1H-imidazole-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)

![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)